molecular formula C13H14N4O4 B2714099 ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate CAS No. 52262-79-0

ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate

Cat. No.: B2714099
CAS No.: 52262-79-0
M. Wt: 290.27 g/mol
InChI Key: FXHSFULFXBFMJI-UHFFFAOYSA-N
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Description

Historical Development of Cyano-Hydrazone-Carbamate Chemistry

The synthesis of cyano-substituted hydrazone-carbamates emerged from early 20th-century efforts to functionalize hydrazones for stereoselective transformations. Initial work by Fischer on osazone formation demonstrated hydrazones’ capacity for structural diversification. The incorporation of cyano groups into hydrazones, first reported in the 1970s, introduced electron-withdrawing character that stabilized intermediates in Wolff–Kishner reductions and Shapiro reactions.

A pivotal advancement occurred in the 2010s with the integration of carbamate groups into hydrazone frameworks. Jiang and colleagues demonstrated that N-tosylhydrazones could react with CO₂ and amines under basic conditions to yield carbamates, leveraging the hydrazone’s ability to generate carbocation intermediates. This methodology laid the groundwork for synthesizing ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate, where the cyano group enhances electrophilicity at the hydrazone’s α-carbon, facilitating nucleophilic attack by carbamate salts.

Key milestones in this domain include:

  • 2015 : Base-promoted coupling of N-tosylhydrazones, CO₂, and amines to form carbamates under mild conditions.
  • 2016 : Development of transition metal-free protocols using nitromethane as solvent, enabling gram-scale synthesis.
  • 2020s : Exploitation of Z-configured hydrazones to control stereoselectivity in cyclization and lactamization reactions.

Structural Significance of (Z)-Configuration in Hydrazone-Based Compounds

The Z-configuration in this compound dictates its spatial arrangement, with the cyano and 3-methoxyphenyl groups positioned cis to one another. This geometry arises from intramolecular hydrogen bonding between the hydrazone’s NH and the carbamate’s carbonyl oxygen, as confirmed by X-ray crystallography in analogous compounds. The Z-isomer exhibits enhanced stability over its E-counterpart due to reduced steric strain between the cyano and methoxyphenyl substituents.

Spectroscopic data for this compound reveal distinctive features:

  • IR : A strong absorption at ~2200 cm⁻¹ corresponds to the C≡N stretch, while the carbamate C=O appears at ~1700 cm⁻¹.
  • ¹H NMR : The hydrazone NH proton resonates as a singlet at δ 10.2–10.8 ppm, deshielded by conjugation with the electron-withdrawing cyano group.
  • X-ray diffraction : Dihedral angles of 15–20° between the phenyl ring and hydrazone plane indicate partial conjugation, stabilizing the Z-configuration.

The Z-geometry also influences reactivity. In palladium-catalyzed couplings, the spatial proximity of the cyano and methoxyphenyl groups directs cyclometalation, enabling selective C–H functionalization. This stereoelectronic control is critical for constructing quinolinones and other nitrogen heterocycles via CO₂ incorporation.

Position of this compound in Contemporary Research

Recent studies position this compound as a linchpin in sustainable chemistry initiatives. Its hybrid structure enables dual reactivity:

  • CO₂ Capture : The hydrazone moiety reacts with CO₂ to form carbamic acid intermediates, which undergo cyclization to yield oxadiazolones and quinolinones. For example, Cheng’s group utilized analogous hydrazone-carbamates in palladium-catalyzed lactamization with 2-iodoanilines under 1 atm CO₂, achieving 75–92% yields of 4-aryl-2-quinolinones.
  • Photocatalytic Applications : The cyano group acts as an electron sink in visible-light-driven reactions. Under irradiation, the compound undergoes single-electron transfer to generate α-carbamoyl radicals, which couple with alkenes to form γ-lactams.
  • Bioconjugation : The carbamate’s hydrolytic stability at neutral pH makes it suitable for antibody-drug conjugates (ADCs). Hydrazone-carbamate linkers release payloads in lysosomal acidic environments (pH 4.5–5.0), minimizing off-target toxicity.

Ongoing research explores its utility in:

  • Heterogeneous Catalysis : Immobilization on mesoporous silica supports for recyclable CO₂ fixation.
  • Materials Science : As a monomer for polyhydrazone-carbamate polymers with tunable thermal stability (Td = 250–300°C).
  • Asymmetric Synthesis : Chiral variants induce enantioselectivity in Michael additions, achieving up to 95% ee with cinchona alkaloid catalysts.

Despite these advances, challenges persist. The compound’s limited solubility in aqueous media restricts biological applications, while competing reaction pathways in CO₂ utilization require precise control of temperature and pressure. Future directions may involve computational modeling to optimize Z/E isomerization kinetics and the development of flow chemistry protocols for continuous synthesis.

Properties

CAS No.

52262-79-0

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl N-[2-cyano-2-[(3-methoxyphenyl)hydrazinylidene]acetyl]carbamate

InChI

InChI=1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19)

InChI Key

FXHSFULFXBFMJI-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)OC)C#N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate typically involves the reaction of ethyl cyanoacetate with 3-methoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and hydrazinylidene carbonyl group play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group-Based Comparisons

Carbamate Derivatives

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate shares its carbamate backbone with pesticidal carbamates like chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) . Key differences include:

  • Substituent Effects: The 3-methoxyphenyl group in the target compound versus the 3-chlorophenyl group in chlorpropham.
Hydrazine Derivatives

Compounds like 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides share the hydrazinylidene moiety. Key distinctions include:

  • Synthetic Routes : The target compound’s synthesis likely involves ethyl chloroformate (as seen in analogous carbamate formations ), whereas hydrazinecarbothioamides are synthesized using isothiocyanates and hydrazine hydrate .
  • Spectroscopic Profiles: NMR data for hydrazine derivatives show characteristic peaks for NH₂ (δ 4.3 ppm) and aromatic protons (δ 7.5–8.2 ppm) , which would differ in the target compound due to the Z-configuration cyano group and carbamate linkage.
Cyano-Containing Compounds

2-Cyano-N-[(methylamino)carbonyl]acetamide shares the cyano group but lacks the hydrazinylidene and carbamate functionalities. The cyano group in both compounds may confer similar reactivity in nucleophilic additions, but the target compound’s extended conjugation system could enhance UV absorption properties.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Key Functional Groups Synthesis Method Notable Properties
Target Compound C₁₂H₁₃N₃O₄ Cyano, carbamate, hydrazinylidene Condensation + carbamate formation High polarity; unstudied toxicology
Chlorpropham C₁₀H₁₂ClNO₂ Carbamate, 3-chlorophenyl Isocyanate + alcohol Herbicidal activity; low solubility
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, acetamide Not specified Limited toxicity data
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide C₁₄H₁₂ClN₃S Hydrazinylidene, thioamide Hydrazine + isothiocyanate High yields (70–90%); characterized by MS

Research Findings and Trends

  • Synthetic Yields : Hydrazine derivatives like those in achieve yields >85% under optimized conditions, suggesting that the target compound’s synthesis could similarly benefit from polar aprotic solvents (e.g., DMF) and catalytic bases .
  • Spectroscopic Signatures: The Z-configuration in the target compound’s hydrazinylidene group would result in distinct NOE correlations in NMR, differentiating it from E-isomers commonly observed in simpler hydrazines .
  • Biological Activity : While chlorpropham’s herbicidal activity is well-documented , the target compound’s 3-methoxyphenyl group may redirect activity toward antifungal or anticancer applications, as methoxy groups are prevalent in such agents.

Biological Activity

Ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and possible therapeutic applications of this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N4O3, featuring a hydrazone linkage which is often associated with various biological activities. The presence of the methoxy group and cyano moiety enhances its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate hydrazine derivatives and carbonyl compounds. Various methodologies have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazone derivatives. This compound has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. For instance, a related study demonstrated that similar hydrazones exhibited inhibition zones ranging from 15 to 30 mm against various bacterial strains, indicating moderate to strong antibacterial properties .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus25
Escherichia coli20
Candida albicans30

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. In vitro studies indicate that this compound can significantly reduce cell viability in cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For example, at a concentration of 100 µM, it demonstrated cell viability reductions ranging from 40% to 60% across these cell lines .

Cell Line Cell Viability (%) at 100 µM
HeLa44.37 ± 1.39
A54938.51 ± 1.59
MCF-738.69 ± 1.20

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Reactive oxygen species (ROS) generation : Increased ROS levels can induce oxidative stress in cells, contributing to cytotoxicity.

Case Studies

One relevant case study involved the evaluation of a series of hydrazone derivatives for their anticancer properties. Among them, compounds structurally similar to this compound exhibited IC50 values ranging from 10 µM to 20 µM against various cancer cell lines . This suggests that structural modifications can significantly influence biological activity.

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